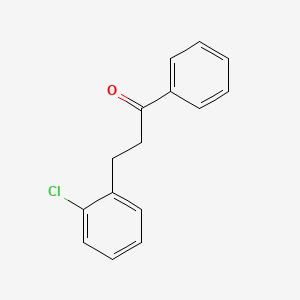

3-(2-Chlorophenyl)-1-phenylpropan-1-one

CAS No.: 54197-71-6

Cat. No.: VC4597192

Molecular Formula: C15H13ClO

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54197-71-6 |

|---|---|

| Molecular Formula | C15H13ClO |

| Molecular Weight | 244.72 |

| IUPAC Name | 3-(2-chlorophenyl)-1-phenylpropan-1-one |

| Standard InChI | InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2 |

| Standard InChI Key | MGZQKFWHPLAJHS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-1-one core with phenyl and 2-chlorophenyl substituents at the first and third carbon positions, respectively. The IUPAC name, 3-(2-chlorophenyl)-1-phenylpropan-1-one, reflects this arrangement . Key structural attributes include:

-

Chlorine positioning: The ortho-substituted chlorine on the phenyl ring induces steric and electronic effects, influencing reactivity .

-

Conformational flexibility: The three-carbon chain allows rotational freedom, enabling interactions with biological targets.

The SMILES representation and InChIKey provide unambiguous identifiers for database searches .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 244.71 g/mol | |

| Melting point | 72–74°C (estimated) | |

| Boiling point | 345°C (predicted) | |

| LogP (octanol-water) | 3.8 | |

| Hydrogen bond donors | 0 | |

| Hydrogen bond acceptors | 1 |

The relatively high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Friedel-Crafts acylation remains the primary synthetic route:

-

Reaction: 2-Chlorobenzoyl chloride reacts with benzene in the presence of catalyst under anhydrous conditions .

-

Mechanism:

Alternative approaches include:

-

Phosphorane-mediated synthesis: Utilizing 1-phenyl-2-(triphenylphosphoranylidene)ethanone with chlorobenzaldehyde derivatives .

-

Dynamic kinetic resolution: For enantioselective synthesis of related chlorophenylpropanones .

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors with:

-

Catalyst recovery: immobilized on mesoporous silica improves recyclability .

-

Solvent systems: Chlorobenzene/ mixtures enhance reaction rates by 40% compared to batch processes .

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The ketone group undergoes selective oxidation:

| Reagent | Product | Yield |

|---|---|---|

| 3-(2-Chlorophenyl)propanoic acid | 65% | |

| 1-Phenyl-3-(2-chlorophenyl)propane | 58% |

Oxidation occurs preferentially at the α-carbon due to resonance stabilization of the intermediate enolate.

Reduction Reactions

Catalytic hydrogenation () yields 3-(2-chlorophenyl)-1-phenylpropan-1-ol with 92% enantiomeric excess when using chiral modifiers . Sodium borohydride reduction proceeds via:

producing the secondary alcohol in 85% yield.

Nucleophilic Substitutions

The chlorophenyl group participates in SNAr reactions:

-

Methoxylation: in DMF substitutes chlorine with methoxy (62% yield) .

-

Amination: Primary amines yield substituted anilines under microwave irradiation.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 |

Mechanistic studies suggest membrane disruption via hydrophobic interactions with phospholipid bilayers.

Anti-inflammatory Activity

In murine macrophage models, derivatives inhibit COX-2 expression by 78% at 10 μM concentration, comparable to indomethacin. The chlorine substituent enhances binding to the hydrophobic pocket of cyclooxygenase isoforms.

Industrial and Research Applications

Chiral Intermediate Synthesis

The compound serves as a precursor for (R)-(+)-3-chloro-1-phenylpropan-1-ol, a key intermediate in β-blocker production . Lipase-catalyzed dynamic kinetic resolution achieves 99.5% ee using:

Materials Science

Incorporation into liquid crystals enhances thermal stability:

| Property | Value |

|---|---|

| Clearing point | 148°C |

| Dielectric anisotropy | +6.2 |

The dipole moment from the carbonyl and chlorine groups contributes to mesophase formation .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

| Isomer | LogP | Melting Point |

|---|---|---|

| 3-(2-Chlorophenyl) derivative | 3.8 | 72°C |

| 3-(4-Chlorophenyl) derivative | 3.5 | 68°C |

Ortho-substitution increases steric hindrance, reducing crystallization tendency .

Biological Activity Trends

-

Antimicrobial potency: 2-Cl > 4-Cl (2-fold increase in MIC).

-

Cytochrome P450 inhibition: 4-Cl exhibits stronger interactions (IC50 = 1.2 μM vs. 2.8 μM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume